molecular formula C8H10N4OS2 B157485 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one CAS No. 1784-69-6

1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one

Cat. No. B157485
CAS RN: 1784-69-6
M. Wt: 242.3 g/mol
InChI Key: YDGHQFFQQUAJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6H-purin-6-one, commonly known as Methylthioadenosine (MTA), is a naturally occurring purine nucleoside found in various organisms. MTA is a metabolite of S-adenosylmethionine (SAM), a well-known methyl donor in biological systems. MTA plays a crucial role in regulating various biological processes, including gene expression, protein synthesis, and cell signaling. Due to its unique chemical properties, MTA has gained significant attention in scientific research for its potential therapeutic applications.

Mechanism Of Action

1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one exerts its biological effects by regulating various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has been shown to inhibit the activation of these pathways, leading to the inhibition of cell growth, proliferation, and inflammation.

Biochemical And Physiological Effects

1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has been shown to have various biochemical and physiological effects, including the regulation of gene expression, protein synthesis, and cell signaling. 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has also been shown to regulate the levels of SAM, a key methyl donor in biological systems, and to modulate the activity of various enzymes involved in methylation reactions.

Advantages And Limitations For Lab Experiments

1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has several advantages for laboratory experiments, including its stability, solubility, and availability. 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one is also relatively easy to synthesize and purify, making it a useful tool for studying various biological processes. However, 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has some limitations, including its potential toxicity at high concentrations and its limited bioavailability in vivo.

Future Directions

There are several future directions for research on 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one, including the development of 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one analogs with improved pharmacological properties, the identification of novel targets for 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one, and the elucidation of the mechanisms underlying its biological effects. Additionally, further studies are needed to determine the efficacy and safety of 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one in various disease models and to explore its potential therapeutic applications in humans.
In conclusion, Methylthioadenosine (1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one) is a naturally occurring purine nucleoside with potential therapeutic applications in various diseases. 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one exerts its biological effects by regulating various signaling pathways and has been shown to have anti-tumor, anti-inflammatory, and neuroprotective properties. While 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has several advantages for laboratory experiments, further research is needed to fully understand its biological effects and potential therapeutic applications.

Synthesis Methods

1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one involves the reaction between adenine and 5'-methylthioribose-1-phosphate, followed by the removal of the phosphate group. Enzymatic synthesis of 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one involves the transfer of a methyl group from SAM to adenine, catalyzed by 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one phosphorylase.

Scientific Research Applications

1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders. 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has been shown to have anti-tumor properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has also been shown to have anti-inflammatory properties, reducing inflammation in various animal models of inflammatory diseases. Additionally, 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.

properties

CAS RN

1784-69-6

Product Name

1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one

Molecular Formula

C8H10N4OS2

Molecular Weight

242.3 g/mol

IUPAC Name

1,3-dimethyl-8-methylsulfanyl-2-sulfanylidene-7H-purin-6-one

InChI

InChI=1S/C8H10N4OS2/c1-11-5-4(9-7(10-5)15-3)6(13)12(2)8(11)14/h1-3H3,(H,9,10)

InChI Key

YDGHQFFQQUAJHB-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=S)C)NC(=N2)SC

Canonical SMILES

CN1C2=C(C(=O)N(C1=S)C)NC(=N2)SC

Other CAS RN

1784-69-6

Origin of Product

United States

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